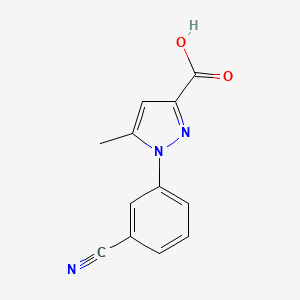

1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a 3-cyanophenyl substituent at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₂H₉N₃O₂, with a molar mass of 227.22 g/mol and a predicted density of 1.30±0.1 g/cm³.

Properties

IUPAC Name |

1-(3-cyanophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-8-5-11(12(16)17)14-15(8)10-4-2-3-9(6-10)7-13/h2-6H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIKVFGCJNRAHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide followed by acidification.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine or the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products:

Oxidation: Carboxylic acids, oxidized derivatives

Reduction: Amines, alcohols

Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique functional groups allow for versatile chemical modifications, making it an essential scaffold in organic synthesis.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various microbial strains.

- Anti-inflammatory Effects : Investigations suggest that it may inhibit inflammatory pathways, providing a basis for further drug development.

- Anticancer Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines, warranting further exploration into its mechanism of action .

Medicine

The compound is being explored as a potential drug candidate or precursor in the synthesis of active pharmaceutical ingredients (APIs). Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug discovery .

Industry

In industrial applications, this compound is utilized in developing new materials, including:

- Polymers : Its chemical properties enable the creation of advanced polymeric materials.

- Dyes : The compound's structural characteristics allow for its use in dye production, enhancing colorfastness and stability .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Properties

In vitro assays indicated that this compound could inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. Further research is needed to elucidate its exact mechanism.

Mechanism of Action

The mechanism of action of 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Biological Activity

1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1274470-88-0) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 202.21 g/mol

- Physical State : Solid, typically a white to off-white powder

- Solubility : Soluble in methanol and other polar solvents

Safety Information

The compound is classified with caution due to potential skin and eye irritation. Proper handling and safety measures are recommended during laboratory work.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. This compound has shown promising results in inhibiting cancer cell proliferation.

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC values indicating effective growth inhibition. For instance, it was noted that the presence of specific substituents on the phenyl ring can enhance its cytotoxic effects.

Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against influenza virus strains.

- Neuraminidase Inhibition : The compound exhibited moderate inhibitory activity on neuraminidase, an enzyme critical for viral replication. Structure-activity relationship studies suggest that modifications to the pyrazole moiety can enhance this activity.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The carboxylic acid group plays a crucial role in binding to target proteins, thereby inhibiting their enzymatic functions.

- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The presence of the cyanophenyl group contributes to its ability to scavenge free radicals, providing additional protective effects against oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the phenyl ring significantly influence both cytotoxicity and antiviral activity. Electron-donating groups tend to enhance activity, while electron-withdrawing groups can diminish it.

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating | Increased cytotoxicity |

| Electron-withdrawing | Decreased cytotoxicity |

Case Studies and Research Findings

Several research studies have been conducted to evaluate the biological efficacy of this compound:

- Anticancer Study : A study published in Cell Reports demonstrated that modifications on the pyrazole ring led to enhanced antiproliferative effects in breast cancer models .

- Antiviral Research : In a study focusing on influenza virus inhibition, compounds similar to this compound showed promising results in inhibiting neuraminidase activity .

- Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how this compound interacts with target proteins at a molecular level, suggesting potential pathways for therapeutic intervention .

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how are key functional groups identified?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.3–8.1 ppm) and the cyano group’s proximity via coupling patterns. The carboxylic acid proton appears as a broad peak (~δ 12–14 ppm) .

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C≡N absorption (~2250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 281.19 g/mol) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry .

Basic: What synthetic methodologies are effective for introducing the 3-cyanophenyl substituent in pyrazole derivatives?

Answer:

- Suzuki-Miyaura Coupling : React brominated pyrazole precursors with 3-cyanophenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/H₂O at 80°C .

- Nucleophilic Substitution : Halogenated pyrazoles react with 3-cyanophenol derivatives under basic conditions (K₂CO₃ in DMSO, 100°C) .

Optimization : Adjust catalyst loading (5–10 mol%) and reaction time (12–24 hrs) to improve yields (typically 60–80%) .

Advanced: How does the electron-withdrawing cyano group influence the compound’s reactivity and biological interactions?

Answer:

- Reactivity : The -CN group increases electrophilicity at the pyrazole C-4 position, facilitating nucleophilic attacks (e.g., esterification or amidation) .

- Biological Interactions : Enhances binding to enzymes (e.g., cyclooxygenase-2) via dipole interactions, as observed in fluorinated pyrazoles with similar electronic profiles .

- Limitations : May reduce solubility in aqueous media (logP ~2.4), requiring formulation adjustments for in vivo studies .

Advanced: What strategies resolve contradictions in solubility data reported for this compound across different studies?

Answer:

- Standardized Assays : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) for consistency.

- Polymorph Control : Recrystallize from ethanol/water (3:1) to isolate the most stable crystalline form .

- pH Adjustment : Protonate the carboxylic acid group (pKa ~3.5) to enhance solubility in basic buffers .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradient (20–50% EtOAc) removes unreacted precursors .

- Recrystallization : Ethanol/water (3:1) yields >95% purity .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) achieve >98% purity for bioassays .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced anti-inflammatory activity?

Answer:

-

SAR Table :

Substituent Biological Activity (IC₅₀, µM) Source 3-Cyanophenyl 12.3 (COX-2 inhibition) 4-Fluorophenyl 8.7 5-Methyl Improved metabolic stability -

Design Insights :

- Methyl at position 5 reduces hepatic metabolism (CYP3A4 inhibition) .

- Cyano group enhances target affinity but may require prodrug strategies for solubility .

Advanced: How can computational modeling predict metabolic pathways and potential toxicity?

Answer:

- Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 interactions and metabolite profiles.

- Findings : The methyl group at position 5 reduces oxidative metabolism, while the cyano group may form reactive intermediates (e.g., cyanide under extreme pH) .

- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Basic: What analytical methods confirm the absence of impurities (e.g., regioisomers) in the final product?

Answer:

- HPLC-MS : Use a C18 column (MeCN/H₂O gradient) to separate regioisomers (retention time differences ~1.2 min) .

- ¹H NMR : Distinct splitting patterns (e.g., para-substituted vs. meta-substituted phenyl groups) resolve structural ambiguities .

Advanced: How do crystallographic studies inform formulation strategies for this compound?

Answer:

- Crystal Packing : X-ray data reveal hydrogen-bonding networks between carboxylic acid groups, guiding co-crystal design with excipients (e.g., nicotinamide) to enhance solubility .

- Polymorph Screening : Identify forms with higher melting points (>200°C) for stable solid-dose formulations .

Advanced: What methodologies address discrepancies in reported biological activity across cell lines?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.